

An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Magnesium Trihydrate

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Compound of Interest

Compound Name: *Magnesium omeprazole*

Cat. No.: *B194797*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of omeprazole magnesium trihydrate, a prominent proton pump inhibitor. The following sections detail its solubility, stability, polymorphic forms, and spectroscopic characteristics, supported by structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application in a research and development setting.

General Characteristics

Omeprazole magnesium trihydrate is the S-enantiomer of omeprazole, complexed with magnesium and three water molecules.^{[1][2][3]} It presents as a white to slightly colored crystalline powder.^[1] The molecular formula is $(C_{17}H_{18}N_3O_3S)_2Mg \cdot 3H_2O$, with a corresponding molecular weight of 767.2 g/mol.^{[4][5]}

Solubility Profile

The solubility of omeprazole magnesium trihydrate is a critical factor in its formulation and bioavailability. It is sparingly soluble in aqueous buffers and exhibits pH-dependent solubility.^[6] The compound is more soluble in organic solvents.^{[6][7]} A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of Omeprazole Magnesium Trihydrate in Various Solvents

Solvent	Solubility	Reference
Water	Very slightly soluble/Slightly soluble	[1] [8] [9]
Methanol	Sparingly soluble	[8] [9]
Ethanol	≥39 mg/mL	[7]
DMSO	≥110.6 mg/mL	[7]
Dimethylformamide (DMF)	~25 mg/mL	[6]
Heptane	Practically insoluble	[8] [9]
Dichloromethane	Highest solubility among tested solvents	[10]

Stability Profile

The stability of omeprazole magnesium trihydrate is significantly influenced by pH, temperature, and light. It rapidly degrades in acidic media but demonstrates acceptable stability under alkaline conditions.[\[1\]](#)[\[4\]](#)[\[7\]](#) This pH-dependent stability is the primary reason for its formulation in enteric-coated dosage forms.[\[4\]](#)

Table 2: Stability Data for Omeprazole Magnesium Trihydrate

Condition	Half-life/Observation	Reference
pH 6.8 at 25°C	~19 hours	[4] [7]
pH 6.8 at 37°C	~8 hours	[4] [7]
Accelerated Stability (40°C ± 2°C / 75% ± 5% RH)	Stable for at least 6 months in enteric-coated pellets	[4] [11]
Refrigerated (4°C) Oral Suspension	Stable for at least 90-150 days	[12]
Room Temperature (25°C) Oral Suspension	Stable for 1 to 14 days depending on formulation	[12]
Light Exposure	Decomposition is faster when exposed to light	[13]

Polymorphism

Omeprazole magnesium trihydrate is known to exist in different polymorphic forms, which can impact its physical and pharmaceutical properties, such as dissolution rate and bioavailability. [\[14\]](#) X-ray powder diffraction (XRPD) is the primary technique used to identify and differentiate these polymorphs.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table 3: Characteristic X-ray Powder Diffraction Peaks (2θ) for Crystalline Form II of Esomeprazole Magnesium Trihydrate

2θ Angle (± 0.09)
4.82
5.55
7.41
8.60
12.10
14.16
18.47
21.08
Data sourced from patent information describing a specific crystalline form. [14] [15]

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis techniques are essential for the characterization of omeprazole magnesium trihydrate.

Table 4: Spectroscopic and Thermal Data

Technique	Observation	Reference
UV-Visible Spectroscopy	λ_{max} at 203.5 nm in methanol.	
	λ_{max} at 301 nm in simulated salivary fluid (pH 6.8).	[10]
	λ_{max} at 305 nm in 0.1N NaOH.	[10]
Differential Scanning Calorimetry (DSC)	Melting endotherm is heating rate dependent; decomposition occurs post-melting.	[18]
	Melting point reported at 174-176°C and 177.33°C in different studies.	[10]
Thermogravimetric Analysis (TGA)	Weight loss corresponding to the loss of water molecules, followed by decomposition at higher temperatures (starting around 200°C).	[19]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This method is adapted from procedures used for the analysis of esomeprazole and its related substances.[11][20]

- **Mobile Phase Preparation:** Prepare a mixture of acetonitrile, a suitable buffer solution (e.g., phosphate buffer), and distilled water. A common ratio is 350:500:150 (v/v/v).[11] The pH of the buffer should be adjusted to an appropriate alkaline value (e.g., pH 7.6) with phosphoric acid.[21]

- **Standard Solution Preparation:** Accurately weigh and dissolve a known amount of Omeprazole Reference Standard in the mobile phase to obtain a solution of known concentration.
- **Sample Solution Preparation:** Accurately weigh and dissolve the omeprazole magnesium trihydrate sample in the mobile phase to achieve a concentration similar to the standard solution.
- **Chromatographic Conditions:**
 - Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).[\[21\]](#)
 - Flow Rate: 1.0 mL/min.[\[4\]](#)[\[11\]](#)
 - Detection Wavelength: 305 nm.[\[4\]](#)[\[11\]](#)
 - Injection Volume: 20 μ L.
- **Analysis:** Inject the standard and sample solutions into the chromatograph. The peak areas are used to calculate the purity or degradation of the omeprazole magnesium trihydrate.

Protocol 2: X-ray Powder Diffraction (XRPD) for Polymorph Identification

This protocol outlines the general procedure for XRPD analysis.[\[15\]](#)[\[17\]](#)

- **Sample Preparation:** Gently grind the omeprazole magnesium trihydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Mount the powder onto a sample holder.
- **Instrument Setup:**
 - X-ray Source: Cu K α radiation is commonly used.
 - Diffractometer: A powder diffractometer equipped with a suitable detector.
- **Data Collection:**

- Scan the sample over a relevant 2θ range (e.g., 2° to 40°).
- Use appropriate step sizes and scan speeds to obtain a high-quality diffraction pattern.
- Data Analysis: Identify the 2θ positions of the diffraction peaks and compare them to known patterns of different polymorphic forms of omeprazole magnesium trihydrate.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis

This protocol is based on general DSC procedures for pharmaceutical compounds.[\[18\]](#)[\[19\]](#)[\[22\]](#)

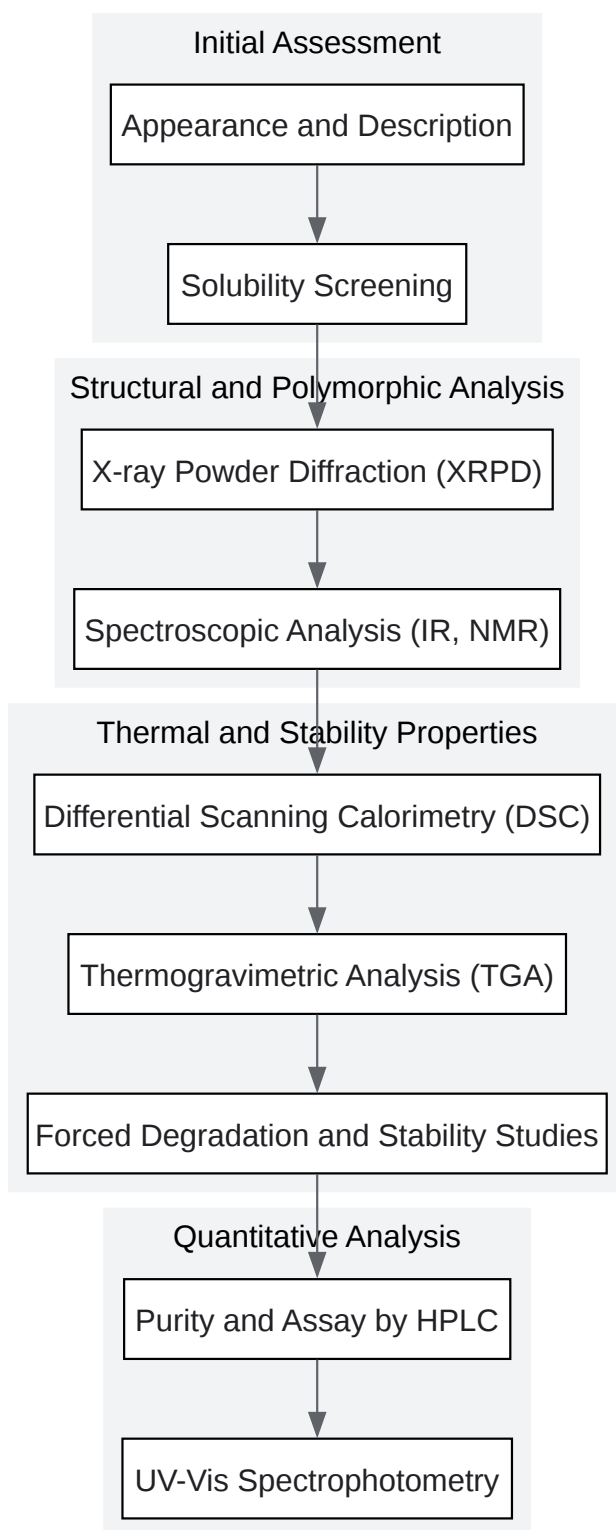
- Sample Preparation: Accurately weigh 2-8 mg of the omeprazole magnesium trihydrate sample into an aluminum pan.[\[22\]](#)[\[23\]](#) Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[\[22\]](#)
- Thermal Program:
 - Equilibrate the cell at a starting temperature (e.g., 25°C or 40°C).[\[19\]](#)[\[22\]](#)
 - Heat the sample at a constant heating rate (e.g., $10^\circ\text{C}/\text{min}$) to a final temperature above the expected melting and decomposition points (e.g., 240°C).[\[18\]](#)[\[22\]](#)
- Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any thermal events, such as melting and decomposition.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of omeprazole magnesium trihydrate.

Workflow for Physicochemical Characterization of Omeprazole Magnesium Trihydrate



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Caption: A logical workflow for the physicochemical characterization of omeprazole magnesium trihydrate.

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